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Abstract
Endosidin 2 (ES2) has emerged as a valuable chemical tool for the specific and reversible

inhibition of exocytosis in plant cells. By targeting the EXO70 subunit of the exocyst complex,

ES2 provides a means to dissect the intricate processes of vesicle trafficking, cell polarity, and

morphogenesis. This technical guide offers an in-depth overview of Endosidin 2, including its

mechanism of action, quantitative effects on plant cellular processes, and detailed protocols for

its application in research. Furthermore, it explores the signaling pathways affected by ES2 and

provides visualizations to facilitate a deeper understanding of its cellular impact.

Introduction
Exocytosis, the process by which cells direct the contents of secretory vesicles out of the cell

membrane, is fundamental to plant growth, development, and environmental responses. It is

responsible for the delivery of proteins, lipids, and cell wall components to the plasma

membrane and extracellular space.[1] The exocyst, an octameric protein complex, plays a

crucial role in the final stages of exocytosis by tethering secretory vesicles to the plasma

membrane prior to fusion.[2]

Endosidin 2 (ES2) is a small molecule that specifically targets the EXO70 subunit of the

exocyst complex.[2] This interaction inhibits the tethering of vesicles, thereby blocking

exocytosis.[2] The cell-permeable nature and dose-dependent activity of ES2 make it a
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powerful tool to study exocytosis-dependent processes, overcoming the limitations of genetic

approaches that can be hampered by lethality or redundancy.[3][4] This guide provides a

comprehensive resource for researchers utilizing ES2 in their studies of plant cell biology.

Mechanism of Action
Endosidin 2 functions as a selective inhibitor of the exocyst complex by directly binding to the

EXO70 subunit.[2][3] This binding event disrupts the normal function of the exocyst in tethering

secretory vesicles to the plasma membrane, leading to the inhibition of exocytosis.[2][3]

Consequently, cargo proteins destined for the plasma membrane, such as the auxin transporter

PIN2, are diverted to the vacuole for degradation.[3][5]

The interaction between ES2 and EXO70 has been characterized through various biochemical

assays, which confirm a direct binding with micromolar affinity.[1] While ES2's primary target is

EXO70, its inhibitory effect on exocytosis has downstream consequences on various cellular

processes that rely on the proper delivery of materials to the cell surface, including cell growth,

polarity, and signaling.

Signaling Pathway
The inhibitory action of Endosidin 2 on the EXO70 subunit of the exocyst complex directly

perturbs the final steps of the secretory pathway. This interference has cascading effects on

cellular processes reliant on exocytosis. The following diagram illustrates the signaling pathway

affected by Endosidin 2.
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Caption: Endosidin 2 inhibits the EXO70 subunit of the exocyst complex.

Quantitative Data
The effects of Endosidin 2 and its more potent analog, Endosidin 2-14, have been quantified

in various studies. The following tables summarize key quantitative data on their impact on

plant growth and cellular trafficking.

Table 1: Effect of Endosidin 2 and Endosidin 2-14 on Arabidopsis PIN2-GFP Trafficking
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Compoun
d

Concentr
ation (µM)

Treatmen
t Time (h)

Effect on
PM-
localized
PIN2:GFP
Fluoresce
nce

Number
of
PIN2:GFP
-
containin
g PVCs
(per cell)

Size of
PIN2:GFP
-labeled
PVCs
(Feret
diameter,
µm)

Referenc
e

DMSO

(Control)
- 2

No

significant

change

- - [1]

Endosidin

2
20 2

Not

significantl

y reduced

- - [1]

Endosidin

2
40 2

Significantl

y reduced
Increased 1.08 ± 0.47 [1]

Endosidin

2-14
20 2

Significantl

y reduced
Increased 1.01 ± 0.37 [1]

Endosidin

2-14
40 2

Further

reduced

Further

Increased
1.15 ± 0.54 [1]

Table 2: Inhibitory Concentrations (IC50) of Endosidin 2 on Physcomitrium patens Growth

Parameter IC50 (µM)
95% Confidence
Interval (µM)

Reference

Average Area 8.8 4.0 - 19.9 [6]

Solidity 12.3 9.2 - 22.1 [6]

Table 3: Binding Affinity of Endosidin 2 for Arabidopsis thaliana EXO70A1
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Assay
Dissociation Constant (Kd)
(µM)

Reference

Saturation Transfer Difference-

Nuclear Magnetic Resonance

(STD-NMR)

400 ± 170 [1]

Microscale Thermophoresis

(MST)
253 ± 63.5 [1]

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Endosidin 2 to

study plant cell biology.

Arabidopsis Root Growth Assay
This protocol is used to assess the dose-dependent effect of Endosidin 2 on root elongation.

Materials:

Arabidopsis thaliana seeds (e.g., Col-0 or a line expressing a fluorescently tagged protein

like PIN2-GFP)

Half-strength Murashige and Skoog (½ MS) medium with vitamins, 1% (w/v) sucrose, and

0.8% (w/v) agar

Endosidin 2 (ES2) stock solution in DMSO

Sterile petri plates

Growth chamber

Procedure:

Surface sterilize Arabidopsis seeds.
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Prepare ½ MS agar plates supplemented with various concentrations of ES2 (e.g., 0, 15, 20,

25, 40 µM). Include a DMSO control plate with a concentration of DMSO equivalent to the

highest ES2 concentration used.

Sow the sterilized seeds on the plates.

Place the plates vertically in a growth chamber under continuous light (e.g., 130 µmol m⁻²

s⁻¹) at 23°C.[7]

After 7 days, photograph the plates and measure the primary root length of the seedlings

using image analysis software (e.g., ImageJ).

Perform statistical analysis to determine the effect of different ES2 concentrations on root

growth.

Visualization of Vesicle Trafficking using PIN2-GFP
This protocol allows for the real-time visualization of the effect of Endosidin 2 on the trafficking

of the auxin transporter PIN2.

Materials:

Arabidopsis thaliana seedlings expressing PIN2::PIN2-GFP

Liquid ½ MS medium with 1% (w/v) sucrose

Endosidin 2 (ES2) stock solution in DMSO

Brefeldin A (BFA) stock solution in DMSO (for BFA washout experiments)

Confocal laser scanning microscope

Procedure: A. Direct ES2 Treatment:

Grow PIN2::PIN2-GFP seedlings for 5-7 days on ½ MS agar plates.

Mount a seedling in a chamber with liquid ½ MS medium.

Acquire initial images of PIN2-GFP localization in root epidermal cells.
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Add ES2 to the liquid medium to the desired final concentration (e.g., 40 µM). Add an

equivalent amount of DMSO for the control.

Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for up to 2 hours to

observe the internalization of PIN2-GFP from the plasma membrane and its accumulation in

intracellular compartments.[1]

B. BFA Washout Assay:

Pre-treat 7-day-old PIN2::PIN2-GFP seedlings with 40 µM BFA in liquid ½ MS medium for 60

minutes to induce the formation of BFA bodies.[1]

Wash out the BFA by transferring the seedlings to fresh liquid ½ MS medium.

Immediately treat the seedlings with either 0.1% DMSO (control), 40 µM ES2, or 40 µM ES2-

14.[1]

After 80 minutes of recovery, observe the localization of PIN2-GFP in root epidermal cells

using a confocal microscope. Reduced recovery of PIN2-GFP to the plasma membrane in

ES2-treated samples indicates inhibition of exocytic trafficking.[1]

Biochemical Binding Assays
A. Drug Affinity Responsive Target Stability (DARTS) Assay:

This assay is used to confirm the direct interaction between Endosidin 2 and its target protein,

EXO70.

Materials:

Purified EXO70A1 protein

Bovine Serum Albumin (BSA)

Endosidin 2 (ES2) stock solution in DMSO

Pronase
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SDS-PAGE gels

Western blot apparatus and reagents

Anti-EXO70A1 antibody

Procedure:

Incubate purified EXO70A1 protein with either ES2 (e.g., 400 µM) or DMSO (control) for 1

hour at room temperature.[1]

Aliquot the protein-compound mixture and treat with a serial dilution of pronase for 30

minutes at room temperature to induce protein degradation.

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-EXO70A1 antibody to detect the amount of undigested

EXO70A1.

A higher amount of intact EXO70A1 in the ES2-treated samples compared to the DMSO

control at a given pronase concentration indicates that ES2 binding protects the protein from

degradation, confirming a direct interaction.[1][8]

B. Saturation Transfer Difference-Nuclear Magnetic Resonance (STD-NMR):

This technique is used to determine the binding affinity (Kd) between Endosidin 2 and EXO70.

Materials:

Purified EXO70A1 protein

Endosidin 2 (ES2)

NMR spectrometer

Procedure:
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Prepare a series of samples containing a constant concentration of EXO70A1 and varying

concentrations of ES2.

Acquire STD-NMR spectra for each sample. The saturation time should be optimized based

on the build-up curve (e.g., 2 seconds).[1]

Calculate the STD amplification factor as a function of the ES2 concentration.

Fit the data to a binding curve to determine the dissociation constant (Kd).[1]

Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical root growth assay and the logic of a

BFA washout experiment to study exocytosis.
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Caption: Workflow for an Arabidopsis root growth assay with Endosidin 2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b593817?utm_src=pdf-body-img
https://www.benchchem.com/product/b593817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BFA Washout Experiment Logic
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Caption: Logic of a BFA washout experiment to assess exocytosis inhibition.
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Endosidin 2 is a potent and specific inhibitor of the exocyst complex in plants, making it an

indispensable tool for studying a wide range of cellular processes that depend on exocytosis.

This guide provides the foundational knowledge and practical protocols for researchers to

effectively utilize ES2 in their investigations. The quantitative data and visual representations of

its mechanism and experimental application are intended to facilitate experimental design and

data interpretation, ultimately advancing our understanding of the dynamic endomembrane

system in plant cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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